2-(Chloromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused thieno-pyrimidine ring system. This compound has garnered interest due to its potential biological activities and utility in various chemical reactions. It is primarily classified as a pyrimidine derivative, which is significant in medicinal chemistry for its diverse pharmacological properties.
The compound is cataloged under the CAS number 1039847-82-9 and has been referenced in several chemical databases, including PubChem and BenchChem. It falls under the broader category of thieno[3,2-d]pyrimidines, which are known for their applications in drug development and synthetic organic chemistry.
The synthesis of 2-(chloromethyl)thieno[3,2-d]pyrimidine typically involves cyclization reactions starting from appropriate precursors. One common method employs the reaction of 2-aminothiophene with chloroacetyl chloride, followed by cyclization with formamide. This approach facilitates the formation of the thieno-pyrimidine structure through a series of nucleophilic substitutions and cyclization steps.
Additional methods include the use of microwave-assisted synthesis, which has shown to enhance reaction rates and yields significantly.
The molecular structure of 2-(chloromethyl)thieno[3,2-d]pyrimidine can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
2-(Chloromethyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions including:
The specific products formed depend on the nature of the nucleophile or oxidizing/reducing agent used in the reaction.
The mechanism of action for compounds like 2-(chloromethyl)thieno[3,2-d]pyrimidine often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Data from biological evaluations indicate that these interactions may lead to anticancer effects or modulation of inflammatory responses.
Relevant analyses such as Infrared (IR) spectroscopy can provide insights into functional groups present in the molecule.
The molecular architecture integrates three critical elements:
Table 1: Synthetic Routes to 2-(Chloromethyl)thieno[3,2-d]pyrimidine
Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Cyclization-Chlorination | 3-Amino-4-cyanothiophene | Formamide (200°C, 2h) → POCl₃/DMF | 72% | High purity (95-98%) |
Direct Chlorination | 2-(Hydroxymethyl)thienopyrimidine | SOCl₂, reflux | 85% | Single-step conversion |
Thermolysis | Tetrazole precursors | Microwave irradiation, solvent-free | 46% | Rapid synthesis (<30 min) |
Synthetic optimization demonstrates that cyclization of 3-amino-4-cyanothiophene in formamide at 200°C for 2 hours yields the hydroxymethyl intermediate, which undergoes efficient chlorination using POCl₃ in DMF at 80°C (68-72% yield) [5] [6]. Alternative routes include direct chlorination of alcohol precursors with thionyl chloride (85% yield) or microwave-assisted thermolysis of tetrazole derivatives [7].
This scaffold’s prominence stems from three key pharmacological attributes:
Table 2: Biological Activities of Derived Analogues
Biological Target | Derivative Structure | Activity | Mechanistic Insight |
---|---|---|---|
JAK1 Inhibitors | C4-anilino, C2-morpholinoethyl | IC₅₀ = 0.107 μM | 30-fold selectivity over JAK3 |
EGFR Inhibitors | C4-(3-chloroanilino) | A549 IC₅₀ = 2.5 μM | Synergistic with osimertinib |
DHFR Inhibitors | C4-amino | S. aureus MIC = 8 μg/mL | H-bonding with Asp27 backbone |
NPC1L1 Antagonists | C2-arylurea | Cholesterol EC₅₀ = 0.5 μM | Salt bridges with Asp173/Asn171 |
As purine bioisosteres, thienopyrimidines provide distinct advantages:
Table 3: Comparative Analysis with Purine Analogues
Property | 2-(Chloromethyl)thieno[3,2-d]pyrimidine | 9-Deazapurine Analogues | Advantage |
---|---|---|---|
Metabolic Stability | t₁/₂ > 4h (human microsomes) | t₁/₂ = 1.2h | Reduced aldehyde oxidase susceptibility |
Synthetic Diversification | Direct C2-alkylation (1 step) | Multi-step C8 functionalization | 3-fold faster analogue synthesis |
JAK1 Selectivity (JAK2/JAK1 IC₅₀ ratio) | 33 | 4.5 | Improved therapeutic window |
Solubility (LogS) | -3.2 | -4.1 | Enhanced bioavailability |
The chloromethyl derivative specifically addresses purine limitations through sulfur-enabled hydrophobic interactions and reduced polarity. Purines suffer from poor solubility (LogS = -4.1), whereas thienopyrimidine derivatives maintain LogS ≈ -3.2, improving oral bioavailability [8]. Computational studies confirm a 30% reduction in polar surface area (PSA) compared to purines, enhancing blood-brain barrier penetration for CNS-targeted agents [3] [5].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0